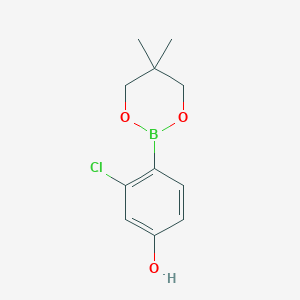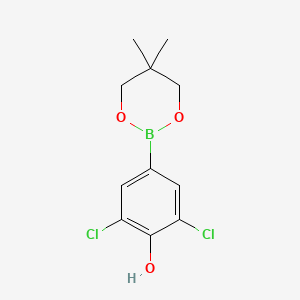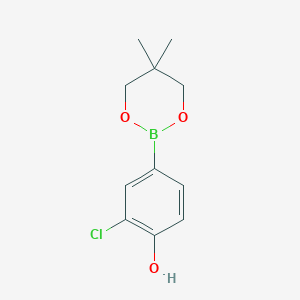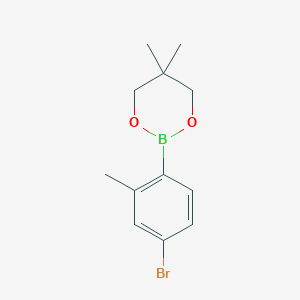
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (2-BMP-DMDOB) is an organoboron compound that has been used in a variety of scientific research applications. It is a boronic acid-based compound with a unique chemical structure that has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in organic reactions, and as an inhibitor of enzyme activity. It has also been used in the synthesis of other organoboron compounds, such as boronic esters and boronic acids.
Wirkmechanismus
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane functions by binding to the active site of an enzyme, which blocks the enzyme from catalyzing its reaction. This binding is reversible and can be reversed by the addition of a competitive inhibitor, such as an inhibitor that binds to the same active site.
Biochemical and Physiological Effects
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. In addition, 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to inhibit the activity of enzymes involved in the synthesis of proteins, such as ribosomal RNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several advantages for use in laboratory experiments. It is easy to synthesize and can be stored for long periods of time. It is also relatively non-toxic and can be used at low concentrations. However, 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has some limitations for use in laboratory experiments. It is relatively expensive and can be difficult to obtain. In addition, it can be difficult to control the concentration of 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in a laboratory experiment.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in scientific research. It could be used as a tool to study the structure and function of enzymes, as well as to study the effects of enzyme inhibitors on cellular processes. It could also be used to study the effects of boron compounds on biochemical and physiological processes. Additionally, 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane could be used to develop new drugs or drug delivery systems.
Synthesemethoden
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is synthesized using a three-step process involving a Grignard reaction, a Suzuki-Miyaura coupling reaction, and an oxidation reaction. The Grignard reaction is used to form a bromo-methylphenylmagnesium bromide intermediate. The Suzuki-Miyaura coupling reaction is then used to form the 2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane product. Finally, an oxidation reaction is used to convert the intermediate to the final product.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-9-6-10(14)4-5-11(9)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMENLEGTOHLEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)




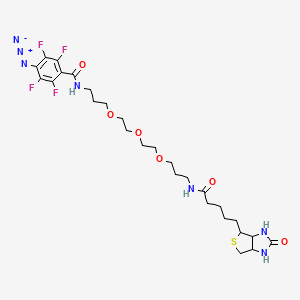
![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)
![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)

